molecular formula C17H22N2O6S B11187056 Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11187056
M. Wt: 382.4 g/mol
InChI Key: JDKJCHAPEWVHLP-UHFFFAOYSA-N
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Description

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound with the molecular formula C17H22N2O6S and a molecular weight of 382.439 g/mol This compound is characterized by the presence of a butyl group, a trimethoxyphenyl group, and an oxadiazole ring, which are linked through a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and trimethoxyphenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl acetate moiety may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a different oxadiazole ring position.

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Contains a thiadiazole ring instead of an oxadiazole ring.

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-triazol-2-yl]sulfanyl}acetate: Contains a triazole ring instead of an oxadiazole ring.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their heterocyclic rings.

Properties

Molecular Formula

C17H22N2O6S

Molecular Weight

382.4 g/mol

IUPAC Name

butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C17H22N2O6S/c1-5-6-7-24-14(20)10-26-17-19-18-16(25-17)11-8-12(21-2)15(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3

InChI Key

JDKJCHAPEWVHLP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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